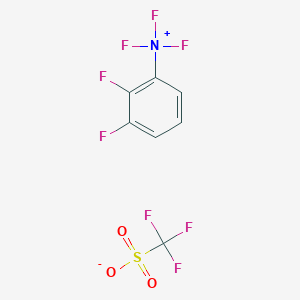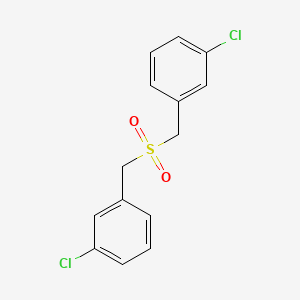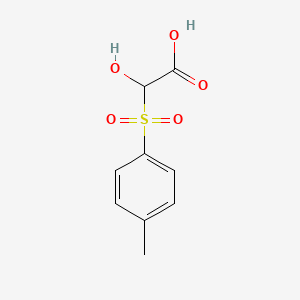
Tosylglycolic Acid
Descripción general
Descripción
Tosylglycolic Acid is a useful research compound. Its molecular formula is C9H10O5S and its molecular weight is 230.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tosylglycolic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tosylglycolic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomedical Devices and Surgery : PGA is used for creating strong, biocompatible implants for internal fixation of bone fractures and osteotomies, as demonstrated in human and animal studies. Its absorbable nature eliminates the need for a second operation for implant removal, presenting an advantage over biostable implants (Ashammakhi & Rokkanen, 1997).
Suture Material in Childbirth : PGA-based sutures have been compared with other materials for suturing lacerations and episiotomies following vaginal delivery, with outcomes assessed for discomfort and pain (Dencker, Lundgren, & Sporrong, 2005).
Drug Delivery and Nanotechnology : PGA-based nanotechnologies are approved by the US FDA for drug delivery, diagnostics, and several clinical and basic science research applications, including cardiovascular disease, cancer, vaccine, and tissue engineering (Lü et al., 2009).
Tissue Engineering and Vascular Scaffolding : PGA has been used as a scaffold for tissue engineering with smooth muscle cells. However, its degradation products may induce dedifferentiation and decreased mitosis in smooth muscle cells, suggesting that PGA may not be optimal for vascular tissue engineering (Higgins, Solan, & Niklason, 2003).
Dermatological Applications : PGA, in the form of glycolic acid, has been studied for its effects on skin, particularly in treating ichthyotic/xerotic skin, demonstrating significant improvement in skin condition (Grove & Moy, 1996).
Electrical Conductivity Enhancement : PGA is also explored in enhancing the electrical conductivity of certain thin films, such as those used in thermoelectric applications (Yi et al., 2016).
Biodegradability and Applications in Orthopedics : PGA's biocompatibility, biodegradability, and suitability for controlled drug release make it a candidate for orthopedic applications, including implants and tissue engineering (Athanasiou, Niederauer, & Agrawal, 1996).
Propiedades
IUPAC Name |
2-hydroxy-2-(4-methylphenyl)sulfonylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5S/c1-6-2-4-7(5-3-6)15(13,14)9(12)8(10)11/h2-5,9,12H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKBIXPASDFPCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tosylglycolic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



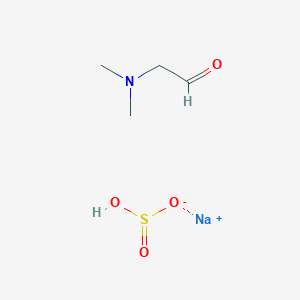
![Brucine Sulfate Heptahydrate [for Nitrate Analysis]](/img/structure/B8023392.png)

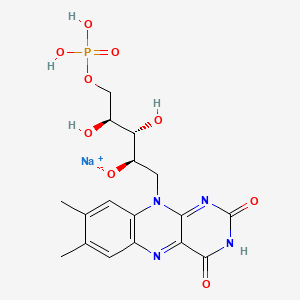
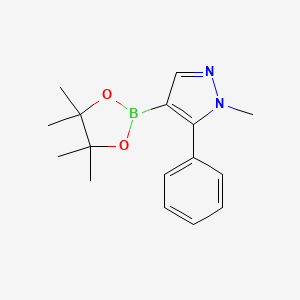
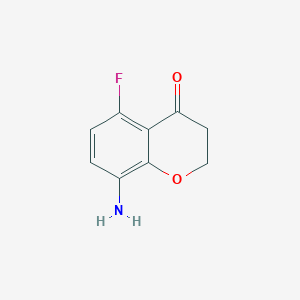
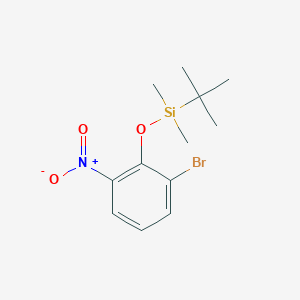
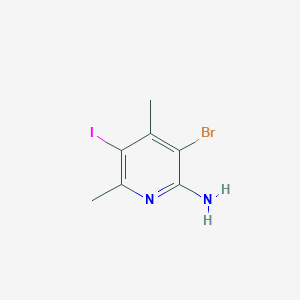
![4-Bromo-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B8023434.png)
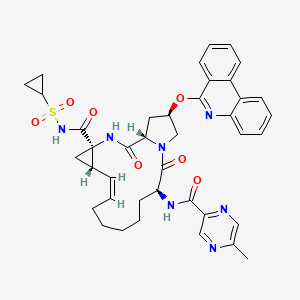
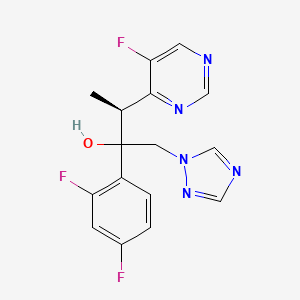
![[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8023464.png)
